Cas no 477547-29-8 (3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)

3,4,5-Trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a coumarin-thiazole hybrid scaffold. Its molecular structure combines a trimethoxybenzamide moiety with a 2-oxo-2H-chromen-3-yl group linked to a thiazole ring, suggesting potential bioactivity in medicinal chemistry applications. The compound's design leverages the pharmacophoric properties of coumarin derivatives, known for their diverse biological effects, alongside the thiazole ring's role in enhancing binding affinity and metabolic stability. This structure may offer advantages in drug discovery, particularly in targeting enzymes or receptors where electron-rich aromatic systems are critical. Further research is required to fully elucidate its pharmacological profile and synthetic utility.
3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide structure
477547-29-8 structure
商品名:3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
CAS番号:477547-29-8
MF:C22H18N2O6S
メガワット:438.453124523163
CID:6528102
PubChem ID:5072613

3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
    • 3,4,5-trimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
    • 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • AKOS024601363
    • 477547-29-8
    • 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • F0866-0336
    • Oprea1_292297
    • インチ: 1S/C22H18N2O6S/c1-27-17-9-13(10-18(28-2)19(17)29-3)20(25)24-22-23-15(11-31-22)14-8-12-6-4-5-7-16(12)30-21(14)26/h4-11H,1-3H3,(H,23,24,25)
    • InChIKey: OXTUMODQWGZGSU-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C(=O)OC3C=CC=CC=3C=2)N=C1NC(C1C=C(C(=C(C=1)OC)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 438.08855747g/mol
  • どういたいしつりょう: 438.08855747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0866-0336-2mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0866-0336-25mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0866-0336-4mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0866-0336-30mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0866-0336-75mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0866-0336-3mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0866-0336-20μmol
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0866-0336-50mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0866-0336-1mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0866-0336-5mg
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-29-8 90%+
5mg
$69.0 2023-05-17

3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 関連文献

3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 477547-29-8 and Product Name: 3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide

The compound with the CAS number 477547-29-8 and the product name 3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including trimethoxy, thiazole, and chromenone moieties, contributes to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the synergistic effects of diverse chemical scaffolds. The 3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide structure exemplifies this trend by integrating several pharmacophoric elements known to exhibit promising biological effects. Specifically, the trimethoxy substituents enhance lipophilicity and metabolic stability, while the thiazole ring is a well-documented scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. The chromenone moiety further enriches the molecule's pharmacological profile by contributing to electron delocalization and potential interactions with biological targets.

Recent studies have highlighted the importance of chromenone derivatives in modulating various cellular processes. These compounds have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a chromenone group into the benzamide core of our compound (3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide) creates a hybrid structure that may exhibit enhanced biological activity compared to individual scaffolds. This concept aligns with the current paradigm in drug discovery, which emphasizes the design of multi-target directed ligands capable of interacting with multiple biological pathways simultaneously.

The thiazole component of the molecule is particularly noteworthy for its versatility in medicinal chemistry. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The structural motif of our compound (3,4,5-trimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ybenzamide) places the thiazole ring in a position that allows for optimal interactions with potential target proteins. This strategic placement may enhance binding affinity and efficacy when tested against relevant biological assays.

One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. The combination of trimethoxy, thiazole, and chromenone functionalities provides a rich foundation for structural optimization. By leveraging computational methods such as molecular docking and virtual screening, researchers can systematically explore analogs of this compound (3,4,5-trimethoxy-N -4-(2 oxo - 2 H - chromen - 3 - yl) - 1 , 3 - thiazol - 2 - ylbenzamide) that may exhibit improved pharmacokinetic properties or enhanced target specificity. Such an approach is increasingly employed in modern drug discovery pipelines to accelerate the identification of novel therapeutic agents.

From a synthetic perspective, 3 , 4 , 5 - trimethoxy - N - 4 - ( 2 - oxo - 2 H - chromen - 3 - yl ) - 1 , 3 - thiazol - 2 ylbenzamide can serve as a valuable intermediate in the preparation of more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications without compromising core structural integrity. This flexibility is crucial for medicinal chemists who must navigate complex synthetic challenges while maintaining functional group compatibility throughout their synthetic routes.

The potential applications of this compound extend beyond traditional therapeutic areas. For instance, chromenone derivatives have been explored for their photophysical properties, making them candidates for use in diagnostic imaging techniques or as photosensitizers in photodynamic therapy. Similarly, thiazole-based compounds have shown promise as probes for studying enzyme mechanisms or as components in materials science applications. While these applications are still under investigation, 3 , 4 , 5 - trimethoxy N N N N N N N N N N N N

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